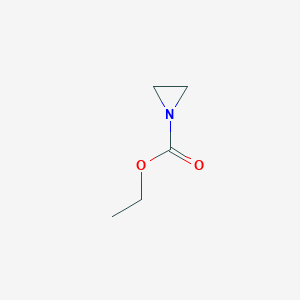

N-(Ethoxycarbonyl)aziridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl aziridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-8-5(7)6-3-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPDSKXOTDLPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217405 | |

| Record name | 1-Aziridinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-51-2 | |

| Record name | N-(Ethoxycarbonyl)aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Ethoxycarbonyl)aziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl aziridinylformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Ethoxycarbonyl)aziridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T577P56NRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Activated Aziridines As Synthetic Intermediates

Aziridines are the simplest nitrogen-containing three-membered heterocyclic compounds. rsc.org Their structure contains a highly strained ring, with bond angles of approximately 60°, which is a significant deviation from the ideal 109.5°. wikipedia.org This inherent ring strain, estimated to be between 26-27 kcal/mol, makes them highly reactive and thus valuable as versatile synthetic intermediates. clockss.org They readily undergo ring-opening reactions with a wide range of nucleophiles, providing access to a variety of important nitrogen-containing compounds like amino acids and other biologically active molecules. rsc.orgclockss.org

The reactivity of the aziridine (B145994) ring can be significantly enhanced by the presence of an electron-withdrawing group (EWG) on the nitrogen atom. clockss.org These "activated" aziridines are more susceptible to nucleophilic attack than their non-activated (N-alkyl or N-H) counterparts. clockss.orgnih.gov The EWG decreases the electron density on the nitrogen atom, which in turn increases the electrophilicity of the ring carbons, making them more prone to attack by nucleophiles. This activation not only facilitates the ring-opening but can also influence the regioselectivity of the reaction. clockss.org Common activating groups include sulfonyl (e.g., tosyl), acyl, and carbamate (B1207046) groups. nih.gov The use of activated aziridines is a well-established strategy in organic synthesis for the stereocontrolled preparation of polycyclic heterocycles and other complex molecular architectures. nih.gov

Overview of the N Ethoxycarbonyl Moiety in Aziridine Activation

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of N-(ethoxycarbonyl)aziridines, typically involving the formation of a carbon-nitrogen bond within a single molecule to construct the aziridine ring. wikipedia.org These methods often start from readily available acyclic precursors.

Derivations from 1,2-Amino Alcohol Precursors

A common and conceptually straightforward approach to aziridine synthesis involves the use of 1,2-amino alcohol precursors. clockss.org The core principle of this method is the conversion of the hydroxyl group into a good leaving group, which is subsequently displaced by the neighboring amino group in an intramolecular nucleophilic substitution (SN2) reaction. For the synthesis of N-(ethoxycarbonyl)aziridines, the amine is first acylated with an ethoxycarbonyl group.

The Mitsunobu reaction provides a mild and efficient method for the intramolecular cyclization of N-protected 1,2-amino alcohols to form aziridines. researchgate.net This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net The reaction proceeds through the activation of the alcohol by the phosphine and azodicarboxylate to form an alkoxyphosphonium salt. The nitrogen of the ethoxycarbonyl-protected amine then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group and displacing the phosphine oxide in an SN2 fashion to yield the aziridine ring. researchgate.net

The use of bulkier azodicarboxylates like DIAD can sometimes be advantageous in preventing the formation of carbamate byproducts, which can arise from the reaction between the amino alcohol and DEAD. While direct ring-closure of amino alcohols can be challenging, the Mitsunobu reaction offers a reliable pathway, although yields can sometimes be moderate. nih.gov

Table 1: Examples of Mitsunobu-Type Cyclization for Aziridine Synthesis

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (2R,3S)-N-Trityl-3-amino-1-phenylbut-1-en-4-ol | PPh₃, DIAD | THF, reflux, 16h | (2R,3R)-2-Phenethyl-1-trityl-3-vinyl-aziridine | 99% | |

| N-(2-hydroxyethyl)-toluenesulfonamide | PPh₃, DBU, electrochemical oxidation | MeCN, constant current | N-Tosylaziridine | 14% (initial) | rsc.org |

| Chiral β-amino alcohols | PPh₃, DEAD/DIAD | - | Chiral aziridines | 45-82% | nih.gov |

Another robust method for the cyclization of 1,2-amino alcohols involves the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate, mesylate, or nosylate. researchgate.netthieme-connect.com This transformation creates an excellent leaving group, facilitating the subsequent intramolecular SN2 reaction by the nitrogen atom. The reaction is typically carried out by treating the N-(ethoxycarbonyl)-protected amino alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like triethylamine (B128534) or potassium carbonate. clockss.orgresearchgate.net

The Wenker synthesis and its modifications are classic examples of this approach, where an amino alcohol is first converted to a sulfate (B86663) ester, which then cyclizes under basic conditions. thieme-connect.comresearchgate.netorganic-chemistry.org Milder conditions using chlorosulfonic acid followed by cyclization with sodium carbonate have been developed to accommodate sensitive substrates. thieme-connect.comorganic-chemistry.org This method is generally stereospecific, with the configuration of the carbon bearing the hydroxyl group being inverted during the cyclization.

Table 2: Examples of Sulfonate Ester Cyclization for Aziridine Synthesis

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Trityl amino alcohol | MsCl, Et₃N | THF, rt | Tritylaziridine | 88% | |

| Various amino alcohols | 1. ClSO₃H; 2. NaOH or Na₂CO₃ | 1. Ether; 2. 70°C | Various N-H aziridines | 13-43% | researchgate.net |

| N-Tosyl-(S)-serinate | TsCl, K₂CO₃, phase-transfer catalyst | - | N-Tosyl-aziridinecarboxylate | - | clockss.org |

| trans-N-nosyl-O-mesyl derivative | K₂CO₃ | MeCN | Allyl N-nosyl aziridine | - | researchgate.net |

Cyclization of Haloamines

The intramolecular cyclization of haloamines, specifically β-haloamines, is a fundamental method for aziridine synthesis, often referred to as the Gabriel-Cromwell reaction. youtube.com In the context of this compound synthesis, an N-(ethoxycarbonyl)-2-haloamine is treated with a base. The base removes the proton from the nitrogen of the carbamate, generating an amide anion that subsequently displaces the adjacent halide in an intramolecular SN2 reaction to form the aziridine ring. The stereochemistry of this reaction is well-defined, proceeding with inversion of configuration at the carbon bearing the halogen.

Intermolecular Aziridination Reactions

Intermolecular aziridination involves the direct addition of a nitrogen-containing group across a double bond of an olefin in a single synthetic step. This approach is highly atom-economical and offers a powerful alternative to intramolecular cyclization methods.

Nitrene Addition to Olefins

The addition of a nitrene, a neutral, electron-deficient nitrogen species, to an alkene is a primary method for the intermolecular synthesis of aziridines. nih.govchemrxiv.org For the synthesis of N-(ethoxycarbonyl)aziridines, an ethoxycarbonylnitrene is generated in situ from a suitable precursor. Ethyl carbamate can serve as a precursor, often in the presence of an oxidizing agent and a transition metal catalyst. nih.gov

Rhodium(II) complexes, such as dirhodium(II) tetracarboxylates, are highly effective catalysts for this transformation. acs.orgconicet.gov.arresearchgate.net The proposed mechanism involves the reaction of the nitrene precursor with the rhodium catalyst to form a rhodium-nitrene intermediate. This electrophilic species then reacts with the alkene to form the aziridine ring. The reaction can be highly stereoselective and enantioselective, particularly with the use of chiral rhodium catalysts. acs.orgconicet.gov.ar The reaction's scope includes a variety of mono-, di-, and trisubstituted olefins. acs.orgconicet.gov.ar Metal-free methods, such as the photolysis of azoxy-triazenes, have also been developed to generate free nitrenes for aziridination. nih.govchemrxiv.org

Table 3: Examples of Intermolecular Aziridination of Olefins

| Olefin | Nitrene Precursor/Reagents | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Styrene | Sulfamate, PhI(OPiv)₂ | Chiral dirhodium(II) tetracarboxylate | Toluene, -15°C | N-Sulfonylaziridine | 85% | conicet.gov.ar |

| Various alkenes | Sulfamates, PhI(OPiv)₂ | C₄-symmetrical dirhodium(II) tetracarboxylates | - | Substituted aziridines | up to 95% | acs.org |

| Acyclic Z-olefins | 4-Nitroaniline, iodosobenzene | Rh₂(II)-carboxylate | - | cis-Substituted N-aryl aziridines | High | nih.gov |

| Various alkenes | Azoxy-triazene | None (photochemical) | Visible light, 1,4-Dioxane, 23°C | Phthalimido-protected aziridines | - | nih.govchemrxiv.org |

Aza-Darzens Reactions and Variants

The aza-Darzens reaction, analogous to the Darzens glycidic ester synthesis, provides a pathway to aziridines through the condensation of an imine with a carbanion or its equivalent.

In its classic form, the aza-Darzens reaction involves the condensation of an enolate, typically from an α-haloester, with an imine to form an aziridine-2-carboxylate. researchgate.net The reaction proceeds via nucleophilic attack of the enolate on the imine carbon, followed by intramolecular nucleophilic substitution to displace the halide and form the three-membered ring. openrepository.com While this method is well-established for various aziridine types, its application specifically for this compound derivatives often involves using imines bearing an N-alkoxycarbonyl or a related electron-withdrawing group.

More recent variations include the vinylogous aza-Darzens reaction, where extended enolates react with imines to yield vinyl-substituted aziridines. rsc.org These methods highlight the versatility of the enolate-imine condensation strategy for constructing the aziridine core.

A highly effective and widely used variant for synthesizing aziridine-2-carboxylates involves the reaction of imines with diazo compounds, most commonly ethyl diazoacetate (EDA). psu.eduthieme-connect.com This transformation is typically catalyzed by a Lewis acid or a Brønsted acid. rsc.orgorganic-chemistry.org The catalyst activates the imine towards nucleophilic attack by the diazo compound. The subsequent loss of dinitrogen and ring closure yields the aziridine product. This method directly installs the ethyl carboxylate group at the C2 position of the ring.

The reaction often displays high diastereoselectivity, predominantly forming cis-aziridines, although the selectivity can be influenced by the choice of catalyst, solvent, and imine substituents. psu.eduthieme-connect.com A wide array of catalysts have been shown to be effective, demonstrating the broad applicability of this method.

| Catalyst | Substrate (Imine) | Selectivity (cis:trans) | Yield | Reference |

|---|---|---|---|---|

| Montmorillonite K-10 | Aromatic Schiff Bases | >99:1 | up to 95% | thieme-connect.comorganic-chemistry.org |

| BF₃·OEt₂ | C,N-diphenyl imine | 92:8 | 85% | psu.edu |

| Zn(OTf)₂ | C,N-diphenyl imine | 95:5 | 98% | psu.edu |

| Yb(OTf)₃ | C,N-diphenyl imine | 94:6 | 99% | psu.edu |

| SnCl₄ | Various aromatic imines | Mainly cis | High | rsc.org |

| Bi(OTf)₃ | Aryl Aldimines | Excellent cis-selectivity | High | organic-chemistry.org |

| Triflic Acid (TfOH) | N-alkyl imines | High cis-selectivity | High | organic-chemistry.org |

Asymmetric Catalytic Aziridination

The development of enantioselective methods for aziridine synthesis is of paramount importance for accessing chiral building blocks. Asymmetric catalysis, particularly using transition metals, has emerged as a powerful strategy.

Asymmetric aziridination catalyzed by transition metals can be broadly categorized into two main approaches: the reaction of olefins with nitrene precursors or the reaction of imines with carbene precursors (diazo compounds).

From Olefins: Chiral transition metal complexes can catalyze the enantioselective transfer of a nitrene moiety from a precursor to an olefin. researchgate.net For the synthesis of N-alkoxycarbonyl aziridines, precursors such as 2,2,2-trichloroethoxycarbonyl azide (B81097) (TrocN₃) have been used effectively. nih.gov Cobalt(II) complexes of chiral porphyrins have proven to be highly efficient catalysts for this transformation, enabling the asymmetric aziridination of various styrenes and even electron-deficient acrylates with excellent enantioselectivity. nih.gov The reaction is proposed to proceed through a stepwise radical mechanism. Other metals, including rhodium, copper, and iron, have also been successfully employed in asymmetric aziridinations. rsc.orgresearchgate.net

| Catalyst System | Reaction Type | Substrate | Nitrogen/Carbon Source | ee (%) | Reference |

|---|---|---|---|---|---|

| Co(II)-Chiral Porphyrin | Olefin Aziridination | Styrene | TrocN₃ | 98% | nih.gov |

| Rh₂(OAc)₄ / Chiral Sulfide | Imine Aziridination | N-SES Imines | Phenyldiazomethane | 89-95% | rsc.org |

| Cu(acac)₂ / Chiral Sulfide | Imine Aziridination | N-SES Imines | Phenyldiazomethane | 85-95% | rsc.org |

| Chiral VANOL-Boroxinate | Imine Aziridination | α-Methylbenzyl Imine | Ethyl Diazoacetate | High | nih.gov |

| Chiral Phosphoric Acid | Imine Aziridination | N-Boc-imines | Diazoacetamides | 88-98% | organic-chemistry.org |

From Imines: The catalytic asymmetric reaction between imines and diazo compounds is a powerful alternative. nih.govmsu.edu Chiral Lewis acids or Brønsted acids can coordinate to the imine, creating a chiral environment that directs the approach of the diazo compound. organic-chemistry.org For example, chiral boroxinate catalysts derived from VANOL and VAPOL ligands mediate the reaction between chiral imines and diazo esters to give aziridines with high diastereoselectivity. nih.gov Similarly, chiral phosphoric acids have been shown to be excellent catalysts for the highly enantioselective and diastereoselective aziridination of N-Boc-imines with diazoacetamides. organic-chemistry.org Transition metals like rhodium and copper, in combination with chiral ligands such as chiral thiolanes, also catalyze this transformation with moderate to high enantioselectivity. rsc.org

Transition Metal-Catalyzed Systems

Copper(I)-Catalyzed Aziridination

Copper-catalyzed aziridination of olefins is a well-established and powerful method for the synthesis of N-protected aziridines. mdpi.comsemanticscholar.org The reaction typically involves the transfer of a nitrene equivalent, often generated from a precursor like [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), to an alkene. mdpi.comcmu.edu The use of N-tosyloxycarbamates as nitrene precursors in copper-catalyzed reactions has also been reported, allowing for the synthesis of aziridines that can be easily deprotected. nih.gov

Mechanistic studies suggest that the copper-catalyzed aziridination proceeds through a Cu(I)/Cu(III) catalytic cycle. cmu.edu The rate-determining step is often the formation of a copper-nitrene species. cmu.edu The choice of ligand plays a crucial role in the efficiency and stereoselectivity of the reaction. For instance, bis(oxazoline) ligands have been successfully employed for the aziridination of trans-alkenes, while dibenzylidene diimines are more suitable for cis-alkenes. cmu.edu N-heterocyclic carbene (NHC) ligands have also been shown to promote the copper-catalyzed aziridination of aliphatic alkenes. nih.gov

The classic Evans aziridination, which utilizes copper salts as catalysts for the reaction of olefins with PhI=NTs, is a notable example in the synthesis of 3-aryl-aziridine-2-carboxylic acid derivatives. mdpi.comsemanticscholar.org The reaction demonstrates good yields and stereoselectivity. mdpi.comresearchgate.net

Table 1: Copper(I)-Catalyzed Aziridination of Olefins This table is interactive and can be sorted by clicking on the column headers.

| Catalyst System | Nitrene Precursor | Olefin Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cu(I) with bis(oxazoline) ligand | PhI=NTs | trans-alkene | N-Tosylaziridine | High | cmu.edu |

| Cu(I) with dibenzylidene diimine ligand | PhI=NTs | cis-alkene | N-Tosylaziridine | High | cmu.edu |

| IPrCu(DBM) | Not specified | Aliphatic alkene | Aziridine | Not specified | nih.gov |

| Cu salts | PhI=NTs | Cinnamate | 3-Aryl-aziridine-2-carboxylate | Good | mdpi.comsemanticscholar.org |

| Pyridine copper complexes | N-tosyloxycarbamates | Styrene | Trichloroethyl N-aziridinylcarbamate | Not specified | nih.gov |

Rhodium(II)-Catalyzed Aziridination

Rhodium(II) carboxylates are highly effective catalysts for the aziridination of olefins. rsc.org These catalysts can facilitate the decomposition of various nitrene precursors, such as (N-(p-nitrobenzenesulfonyl)imino)phenyliodinane (PhI=NNs), to generate a rhodium-nitrenoid intermediate that subsequently reacts with an alkene. researchgate.netunige.ch The reaction is often stereospecific, particularly with 1,2-dialkyl- and 1,2-arylalkyl-disubstituted olefins. researchgate.netunige.ch

The choice of the rhodium catalyst and the nitrene precursor can influence the reaction's efficiency and outcome. For instance, Rh₂(OAc)₄ has been successfully used to catalyze the aziridination of various olefins with PhI=NNs, affording aziridines in moderate to good yields. researchgate.net In some cases, particularly with electron-rich olefins, the initially formed aziridines can undergo ring-opening under the reaction conditions. unige.ch

Tandem reactions involving rhodium(II)-catalyzed aziridination followed by intramolecular ring-opening have been developed for the synthesis of more complex heterocyclic structures, such as functionalized tetrahydrofurans from allylic carbamates. rsc.org Furthermore, rhodium(II) catalysts have been employed in the direct aziridination of olefins using anilines as the nitrogen source in the presence of an iodine(III) oxidant. rsc.org

Table 2: Rhodium(II)-Catalyzed Aziridination of Olefins This table is interactive and can be sorted by clicking on the column headers.

| Catalyst | Nitrene Precursor/Nitrogen Source | Olefin Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Rh₂(OAc)₄] | (N-(p-nitrobenzenesulfonyl)imino)phenyliodinane | Styrene | N-(p-nitrobenzenesulfonyl)aziridine | up to 85% | researchgate.netunige.ch |

| Rh₂(OAc)₄ | PhI(OAc)₂ | (E)-sulfonamide | trans-aziridine | 57% | rsc.org |

| Rh(II) carboxylate | Oxidative conditions | Allylic carbamate | Functionalized tetrahydrofuran (B95107) (via aziridine) | Not specified | rsc.org |

| Rh₂(II) carboxylate | Aniline / Iodine(III) oxidant | Olefin | N-Aryl aziridine | Good to excellent | rsc.org |

Iron(II)-Catalyzed Aziridination

Iron catalysts, being abundant and less toxic, offer a more sustainable alternative for aziridination reactions. Iron(II) triflate has been shown to catalyze the aziridination of olefins with tosylimino(iodo)benzene (PhINTs) in moderate to good yields. researchgate.net This catalytic system is also effective for the reaction of enol silyl (B83357) ethers with PhINTs, which leads to α-N-tosylamido ketones through the ring-opening of the intermediate aziridine. researchgate.net

More direct approaches have also been developed, such as the iron(II)-catalyzed N-H/N-Me aziridination of olefins using O-arylsulfonyl hydroxylamines as the nitrogen source. rsc.org This one-pot methodology is stereo- and regioselective, providing a variety of unactivated aziridines in good to excellent yields. rsc.org The use of simple iron(II) sources and readily available ligands contributes to the sustainability of these reaction conditions. rsc.org Mechanistic investigations of iron-catalyzed aziridinations often suggest the involvement of radical intermediates. researchgate.net

Table 3: Iron(II)-Catalyzed Aziridination This table is interactive and can be sorted by clicking on the column headers.

| Catalyst | Nitrogen Source | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fe(OTf)₂ | PhINTs | Olefin | Aziridine | Moderate to good | researchgate.net |

| Fe(OTf)₂ | PhINTs | Enol silyl ether | α-N-tosylamido ketone | Moderate to good | researchgate.net |

| Iron(II) source with ligand | O-arylsulfonyl hydroxylamine | Olefin | Unactivated aziridine | Good to excellent | rsc.org |

Nickel-Catalyzed Aziridination

Nickel catalysis has emerged as a versatile tool in the chemistry of aziridines, not only for their synthesis but also for their subsequent transformations. sioc-journal.cnnih.gov While direct nickel-catalyzed aziridination of unactivated alkenes has been reported, a significant application of nickel catalysis lies in the functionalization of pre-formed aziridines. rsc.org For instance, a nickel-catalyzed aminofluoroalkylative cyclization of unactivated alkenes with iododifluoromethyl ketones affords difluoroalkylated aziridines through a proposed radical mechanism. rsc.org

A notable strategy involves the use of N-aminopyridinium reagents for the initial aziridination of olefins, followed by a nickel-catalyzed C-N cross-coupling of the resulting N-pyridinium aziridines with aryl boronic acids. nih.govd-nb.info This two-step sequence allows for the formal transfer of an aryl nitrene to an olefin, providing access to N-aryl aziridines. nih.govd-nb.info This method is particularly valuable as direct arylation of the aziridine nitrogen is often challenging. nih.gov

Table 4: Nickel-Catalyzed Reactions Involving Aziridines This table is interactive and can be sorted by clicking on the column headers. | Catalyst System | Reactants | Product | Yield (%) | Reference | |---|---|---|---|---|---| | Ni-catalyst | Unactivated alkene, iododifluoromethyl ketone | Difluoroalkylated aziridine | Not specified | rsc.org | | Ni(phen)Br₂ | N-pyridinium aziridine, aryl boronic acid | N-aryl aziridine | up to 99% | nih.gov |

Ruthenium-Catalyzed Aziridination

Ruthenium complexes, particularly those based on porphyrin ligands, are effective catalysts for the aziridination of alkenes. For example, Ru(TPP)CO (TPP = dianion of meso-tetrakis-(phenyl)porphyrin) catalyzes the reaction of various aryl azides with alkenes to form N-aryl aziridines. This methodology is particularly effective with terminal alkenes and electron-poor azides.

Ruthenium-catalyzed aziridination has also been achieved using photocatalysis. The combination of a Ru(bpy)₃Cl₂ catalyst and visible light can promote the aziridination of fluorinated olefins with iodinanes, proceeding through a nitrene radical anion intermediate. rsc.org Asymmetric aziridination has been achieved using chiral ruthenium salen complexes, leading to chiral aziridines with high yields and enantioselectivity. clockss.org The mechanism of these reactions is often proposed to involve the formation of a ruthenium(IV) imido active species.

Table 5: Ruthenium-Catalyzed Aziridination This table is interactive and can be sorted by clicking on the column headers.

| Catalyst | Nitrogen Source | Olefin Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|---|

| Ru(TPP)CO | Aryl azide | Terminal alkene | N-aryl aziridine | Good | N/A | |

| Ru(bpy)₃Cl₂ (photocatalysis) | Iodinane | Fluorinated olefin | Trifluoromethylated aziridine | Not specified | N/A | rsc.org |

| Chiral Ru(salen) complex | SESN₃ | Vinyl ketone | Chiral aziridine | High | up to 98% |

Zirconium-Catalyzed Aziridination

Zirconium-based catalysts, known for their Lewis acidity and low toxicity, have been successfully employed in the synthesis of aziridine derivatives. rsc.orgnih.gov A notable example is the aziridination of alkenes using chloramine-T as the nitrogen source, promoted by a zirconium catalyst. rsc.orgrsc.org This method is effective for a wide range of substituted alkenes, affording N-tosylaziridines in high yields with high diastereoselectivity and stereospecificity. rsc.org

The proposed mechanism involves the formation of a zirconooxaziridine complex as the active catalytic species for the nitrogen transfer. rsc.orgrsc.org This represents a distinct mechanistic pathway compared to the more common metal-nitrenoid intermediates. The use of a tridentate ligand like dipicolinic acid can enhance the stability of the zirconium complex and improve the reaction conversion. rsc.org

Table 6: Zirconium-Catalyzed Aziridination This table is interactive and can be sorted by clicking on the column headers.

| Catalyst System | Nitrogen Source | Olefin Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Zirconium oxide with dipicolinic acid | Chloramine-T | Various alkenes | N-Tosylaziridine | High | rsc.orgrsc.org |

Organocatalytic Systems

In addition to metal-based catalysts, organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of aziridines. nih.govresearchgate.net These methods avoid the use of potentially toxic and expensive metals, contributing to greener synthetic protocols.

Table 7: Organocatalytic Synthesis of Aziridines This table is interactive and can be sorted by clicking on the column headers.

| Catalytic Strategy | Substrate | Product | Overall Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Enantioselective α-chlorination/reductive amination/cyclization | Aldehyde | N-Alkyl terminal aziridine | 50–73% | 88–94% | nih.gov |

| Aziridination of α,β-unsaturated aldehydes | α,β-Unsaturated aldehyde | β-Formyl-functionalized aziridine | High | up to 99% | researchgate.net |

Ring Expansion and Formation from Related Heterocycles

From Epoxides via Amination and Ring Closure

A well-established route to aziridines involves the conversion of epoxides. d-nb.infoacs.org This two-step sequence begins with the regioselective ring-opening of an epoxide using an azide nucleophile, typically sodium azide (NaN₃). msu.eduornl.gov This reaction forms a β-azido alcohol intermediate.

In the second step, the β-azido alcohol undergoes a reduction and subsequent intramolecular cyclization. A common method to achieve this is the Staudinger reaction, where treatment with a phosphine, such as triphenylphosphine (PPh₃), reduces the azide to an aza-ylide. ornl.gov This intermediate then readily undergoes intramolecular cyclization to form the aziridine ring with the expulsion of triphenylphosphine oxide. d-nb.infoornl.gov This method is stereospecific, with the configuration of the final aziridine being dependent on the stereochemistry of the starting epoxide and the Sₙ2 nature of both the ring-opening and ring-closing steps.

From Triazolines

The decomposition of 1,2,3-triazolines provides a direct pathway to the aziridine ring system. msu.edud-nb.info Triazolines are typically synthesized via a [3+2] cycloaddition reaction between an alkene and an organic azide. acs.org The subsequent step involves either thermolysis or photolysis of the triazoline intermediate. This process leads to the extrusion of a molecule of dinitrogen (N₂), resulting in the formation of the corresponding aziridine. msu.edujchemlett.com The reaction is often stereospecific, preserving the stereochemistry of the starting alkene in the final aziridine product. The ethoxycarbonyl group can be introduced either on the azide precursor or attached to the alkene.

From Oximes

The Hoch-Campbell ethylenimine synthesis is a classical method for preparing aziridines from certain types of oximes. d-nb.info This reaction involves treating an oxime, typically an α-aryl or α-alkenyl ketoxime, with a Grignard reagent (R-MgX). The reaction proceeds through the addition of the Grignard reagent to the C=N bond of the oxime, followed by an intramolecular cyclization with the elimination of a magnesium salt to furnish the aziridine. The scope of the Hoch-Campbell synthesis can be limited, but it remains a useful method for accessing specific substituted aziridines from readily available oxime precursors.

Stereoselective Synthesis of Substituted N-(Ethoxycarbonyl)aziridines

Achieving high stereoselectivity in the synthesis of substituted N-(ethoxycarbonyl)aziridines is crucial for their application as chiral building blocks. Several strategies have been developed to control the relative and absolute stereochemistry of the aziridine ring.

Asymmetric catalysis, as discussed previously, is a premier strategy. Chiral Brønsted acids and their derivatives have proven highly effective in catalyzing the reaction between imines and diazoacetates, affording cis-aziridines with high enantiopurity. tandfonline.com The catalyst dictates the facial selectivity of the attack on the imine, thereby setting the absolute stereochemistry of the newly formed stereocenters.

Another powerful approach is substrate-controlled diastereoselective synthesis. This involves the use of a chiral auxiliary attached to one of the reactants. For example, an imine derived from a chiral amine or an aldehyde can direct the approach of the nucleophile (e.g., the enolate from an aza-Darzens reaction) to one face of the molecule, leading to a diastereomerically enriched aziridine product. tandfonline.com Similarly, chiral auxiliaries on the ester group of the diazoacetate can influence the stereochemical outcome.

Finally, stereospecific transformations of existing chiral molecules are widely used. The synthesis from chiral epoxides via azido (B1232118) alcohols is a prime example, where the stereochemistry of the epoxide is transferred to the aziridine product. ornl.gov Likewise, the stereospecific denitrogenation of diastereomerically pure triazolines, which can be obtained from chiral alkenes, also provides a reliable route to enantiopure aziridines. jchemlett.com

| Stereocontrol Strategy | Method | Key Feature | Typical Selectivity | Reference |

| Asymmetric Catalysis | Brønsted Acid Catalyzed Aza-Darzens | Chiral catalyst creates a chiral environment, directing the approach of the nucleophile. | High ee (>90%) | |

| Substrate Control | Chiral Auxiliary on Imine | A covalently bound chiral group directs the stereochemical course of the reaction. | High dr (>95:5) | tandfonline.com |

| Stereospecific Reaction | Epoxide Ring Opening/Closure | Transfer of stereochemistry from a readily available chiral epoxide precursor. | High, dependent on precursor purity | ornl.gov |

| Stereospecific Reaction | Triazoline Decomposition | Stereospecific extrusion of N₂ from a triazoline synthesized from a chiral alkene. | High, dependent on precursor purity | jchemlett.com |

Diastereoselective Aziridination Approaches

Diastereoselective aziridination is a powerful strategy for the synthesis of chiral aziridines that relies on the influence of a pre-existing stereocenter in the substrate to direct the stereochemical outcome of the reaction. This approach is particularly effective in the reaction of chiral alkenes with nitrene precursors like ethyl azidoformate, which generates the N-(ethoxycarbonyl)nitrene intermediate.

One common strategy involves the aziridination of electron-deficient olefins that incorporate a chiral auxiliary. For instance, the reaction of enones bearing a chiral auxiliary with N-chloro-N-sodiocarbamates, catalyzed by chiral quaternary ammonium (B1175870) salts, can achieve high diastereoselectivity. researchgate.netnih.gov The stereochemical outcome is often dependent on a "matching" combination of the chiral auxiliary on the substrate and the chiral catalyst. In one study, the use of L-menthopyrazole as a chiral auxiliary on an electron-deficient olefin, in combination with a cinchonidine-derived chiral ammonium salt catalyst, resulted in perfect diastereoselectivity. nih.gov

Another approach utilizes the inherent chirality of the alkene substrate, such as in the case of allylic alcohols. The stereocenters within the chiral allylic alcohol can effectively control the facial selectivity of the incoming nitrene. For example, the aziridination of phenyl-substituted allylic alcohols with 3-acetoxyaminoquinazolinones in the presence of titanium(IV) tert-butoxide shows differences in diastereoselectivity compared to their methyl ester analogues, indicating the influence of the substrate's electronic and steric properties on the transition state. researchgate.net

Furthermore, copper-catalyzed radical aminotrifluoromethylation of alkenes using a chiral sulfinamide group demonstrates a one-step method to produce aziridines with multiple chiral centers, achieving excellent diastereoselectivity. rsc.org The chiral sulfinamide acts as both a nucleophile and a chiral directing group. While these examples may use different nitrene precursors, the underlying principle of substrate-controlled diastereoselection is directly applicable to syntheses involving N-(ethoxycarbonyl)nitrene. The stereochemical information from the chiral substrate is transferred to the newly formed stereocenters of the aziridine ring.

| Alkene Substrate Type | Nitrene Source/Reagent | Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |

| Electron-deficient olefin | N-chloro-N-sodiocarbamate | L-menthopyrazole auxiliary / Cinchonidine-derived salt | Perfect diastereoselectivity | nih.gov |

| Styrene | Sulfonimidamide / I(III) oxidant | Copper | 60-70% d.e. | conicet.gov.ar |

| tert-Butyl acrylate | Sulfonimidamide / I(III) oxidant | Copper | 94% d.e. | conicet.gov.ar |

| Chiral Allylic Alcohols | 3-Acetoxyaminoquinazolinone | Titanium(IV) tert-butoxide | High diastereoselectivity | researchgate.net |

Enantioselective Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries is a well-established method for asymmetric synthesis, enabling the production of enantiomerically enriched compounds. researchgate.net In the context of aziridination, a chiral auxiliary is temporarily incorporated into the alkene substrate. This auxiliary directs the aziridinating agent to one face of the double bond, leading to the formation of one enantiomer of the aziridine in excess. After the reaction, the auxiliary can be cleaved to yield the desired chiral aziridine.

A variety of chiral auxiliaries have been successfully employed in the synthesis of N-protected aziridines. Phenylglycinol has been shown to be a superior chiral auxiliary compared to Evans or pseudoephedrine-based auxiliaries for controlling stereoselectivity in aziridination reactions using amide-stabilized ammonium ylides, resulting in good to excellent stereoselectivities. rsc.org

Similarly, chiral enolates derived from (S,S)-(+)-pseudoephedrine amides have been used in stereocontrolled aziridine ring-opening reactions, where the diastereoselectivity is controlled by the chiral auxiliary. acs.orgnih.gov Although this is a ring-opening reaction, the principles of stereocontrol by the auxiliary are relevant. The synthesis of N-(1-phenylethyl)aziridine-2-carboxylates exemplifies the use of a chiral amine as an auxiliary attached to the nitrogen atom, which then directs subsequent transformations. nih.gov

In a notable example of direct aziridination, electron-deficient olefins featuring the L-menthopyrazole chiral auxiliary were reacted with N-chloro-N-sodiocarbamates. researchgate.netnih.gov This system, especially when paired with a matching chiral phase-transfer catalyst derived from cinchonidine, achieved exceptionally high levels of diastereoselectivity, which translates to high enantiomeric purity after removal of the auxiliary. researchgate.netnih.gov The success of this method hinges on the synergistic stereochemical influence of both the auxiliary and the chiral catalyst.

| Chiral Auxiliary | Substrate Type | Reagent | Key Findings | Reference |

| Phenylglycinol | Amide-based ammonium ylides | Imines | Superior to Evans or pseudoephedrine auxiliaries; good to excellent stereoselectivities. | rsc.org |

| (S,S)-(+)-Pseudoephedrine | Amides (forming chiral enolates) | Aziridines (for ring-opening) | Diastereoselectivity controlled by the chiral auxiliary. | acs.orgnih.gov |

| L-menthopyrazole | Electron-deficient olefins | N-chloro-N-sodiocarbamates | Perfect diastereoselectivity achieved with a matching chiral catalyst. | researchgate.netnih.gov |

Chemoenzymatic Methods

Chemoenzymatic strategies combine the selectivity of biological catalysts with the practicality of chemical synthesis to produce chiral molecules. For this compound derivatives, these methods primarily involve either the enzymatic resolution of racemic precursors or the direct enantioselective enzymatic aziridination of alkenes.

Lipases are frequently used for the kinetic resolution of racemic alcohols or esters, a process that has been adapted for aziridine synthesis. psu.edu One approach involves the lipase-catalyzed desymmetrization of N-protected serinol (2-amino-1,3-propanediol). nih.govacs.org For instance, pig pancreatic lipase (B570770) (PPL) can selectively acylate one of the two primary hydroxyl groups of an N-carbamate-protected serinol, such as the N-Boc, N-Fmoc, or N-Cbz derivatives, with excellent enantioselectivity. nih.gov The resulting chiral monoacetate can then be chemically converted into the corresponding enantiopure N-protected 2-hydroxymethylaziridine. nih.govacs.org

Another powerful chemoenzymatic route is the dynamic kinetic resolution (DKR) of racemic β-azido alcohols. organic-chemistry.org This process combines the enantioselective esterification of the alcohol by a lipase (e.g., Candida antarctica lipase B) with in situ racemization of the slower-reacting alcohol enantiomer by a metal catalyst (e.g., a ruthenium complex). organic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the β-azido acetate (B1210297), which is a direct precursor to the corresponding chiral aziridine. organic-chemistry.org

More recently, directed evolution has been used to engineer enzymes for reactions not found in nature. Variants of cytochrome P450 have been developed to catalyze the direct intermolecular aziridination of olefins. nih.govacs.org These engineered enzymes can achieve high enantioselectivity (up to 99% ee) and catalytic turnovers for the aziridination of styrenes with tosyl azide, demonstrating the potential for creating biocatalysts for the direct synthesis of chiral aziridines. nih.govacs.org While this has been demonstrated with sulfonyl azides, the principle extends to other nitrene precursors.

| Enzymatic Method | Enzyme | Substrate | Key Outcome | Reference |

| Desymmetrization | Pig Pancreatic Lipase (PPL) | N-Carbamate-protected serinol | Excellent enantioselectivity in monoacetylation, leading to enantiopure 2-hydroxymethylaziridines. | nih.govacs.org |

| Kinetic Resolution | Amano PS Lipase | Racemic 2-hydroxymethylaziridines | Good chemical and enantiomeric yields for cis-aziridines. | psu.edu |

| Dynamic Kinetic Resolution | Candida antarctica Lipase B (Novozyme 435) / Ru-catalyst | Racemic β-azido alcohols | Enantiomerically pure acetates (up to 99% ee) convertible to chiral aziridines. | organic-chemistry.org |

| Direct Asymmetric Aziridination | Engineered Cytochrome P450 | Styrenes and Tosyl Azide | Highly enantioselective aziridination (up to 99% ee). | nih.govacs.org |

Reactivity and Mechanistic Principles of N Ethoxycarbonyl Aziridine Ring Systems

Nucleophilic Ring-Opening Reactions

Nucleophilic attack is a common and synthetically useful transformation of N-(ethoxycarbonyl)aziridines. The regioselectivity and stereochemistry of these reactions are influenced by a number of factors, leading to a diverse array of functionalized products. The reactivity of the aziridine (B145994) ring towards nucleophiles is significantly enhanced by the electron-withdrawing ethoxycarbonyl group on the nitrogen atom, which stabilizes the developing negative charge and makes the nitrogen a better leaving group. nih.gov

Mechanistic Pathways of Ring Opening

The ring-opening of N-(ethoxycarbonyl)aziridines can proceed through different mechanistic pathways depending on the reaction conditions, particularly the presence or absence of an acid catalyst.

Under acidic conditions, the ring-opening of N-(ethoxycarbonyl)aziridines often proceeds through an A-2 (acid-catalyzed, bimolecular) mechanism. psu.edu This pathway involves the initial protonation of the aziridine nitrogen, which activates the ring towards nucleophilic attack. scholaris.ca The subsequent attack of a nucleophile on one of the ring carbons occurs in the rate-determining step. psu.edu

Kinetic studies on the acetolysis of 1-ethoxycarbonylaziridines in cyclohexane (B81311) have shown that the reaction is first order in both the aziridine and acetic acid, which is consistent with an A-2 mechanism. psu.edu The fact that the rate of reaction is accelerated by the presence of a nucleophile like ethanol (B145695) further supports the bimolecular nature of the rate-determining step and rules out an A-1 (acid-catalyzed, unimolecular) mechanism, which would involve the formation of a discrete aziridinium (B1262131) ion intermediate in a pre-equilibrium step. psu.edu

A borderline A-2 mechanism is often invoked to describe these reactions, where the degree of bond-breaking in the transition state is more advanced than bond-making. psu.edu This means that the transition state has significant carbocationic character, and its stability is influenced by electronic factors of the substituents on the aziridine ring. psu.edu However, for cis-aziridines bearing bulky substituents, the mechanism may shift towards a pathway where steric hindrance to the incoming nucleophile and the relief of ring strain become the dominant controlling factors. psu.edu

Catalytic Ring-Opening Reactions

Catalysis plays a pivotal role in enhancing the reactivity and controlling the selectivity of aziridine ring-opening reactions. Various catalytic systems, including Lewis acids and transition metals, have been developed to facilitate these transformations.

Lewis acids are effective catalysts for activating the N-(ethoxycarbonyl)aziridine ring towards nucleophilic attack. clockss.org The Lewis acid coordinates to the carbonyl oxygen of the ethoxycarbonyl group or to the nitrogen atom, further polarizing the C-N bonds and making the ring carbons more electrophilic. nih.govresearchgate.net This activation facilitates ring-opening by a wide range of nucleophiles.

An efficient SN2-type ring-opening of N-activated aziridines with electron-rich arenes and heteroarenes has been achieved using Lewis acid catalysts, providing substituted 2,2-diaryl/heteroarylethylamines in excellent yields and stereoselectivity. nih.govresearchgate.net Boron trifluoride etherate (BF3·Et2O) is a commonly used catalyst for reactions with nucleophiles such as thiols. clockss.orgru.nl Cationic gold(I) complexes have also been shown to be superior Lewis acids for catalyzing the ring-opening of N-tosylaziridines with indoles, requiring lower catalyst loadings and providing excellent yields. rsc.org

Table 1: Examples of Lewis Acid-Catalyzed Ring Opening of Activated Aziridines This table is interactive. You can sort and filter the data.

| Aziridine Substrate | Nucleophile | Lewis Acid Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| N-Tosyl-2-phenylaziridine | Indole (B1671886) | [Au(JohnPhos)(NTf2)] | Tryptamine derivative | rsc.org |

| N-Tosylaziridine | 1,3,5-Trimethoxybenzene | Zn(OTf)2 / Sc(OTf)3 | 2,2-Diarylethylamine | researchgate.net |

| Ethyl N-Boc-aziridine-2-carboxylate | Benzenethiol | Boron trifluoride | α-Amino thioether | ru.nl |

Palladium catalysis provides a powerful method for the ring-opening of aziridines and subsequent cross-coupling with various partners, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org These reactions treat the aziridine as a nonclassical alkyl pseudohalide. nih.gov The generally accepted mechanism for the cross-coupling of aziridines with organoboron reagents involves:

Oxidative Addition : The palladium(0) catalyst inserts into a C-N bond of the aziridine ring. This ring-opening step proceeds in an SN2 fashion, resulting in an inversion of configuration at the site of attack. nih.govacs.org

Transmetalation : The organoboron reagent transfers its organic group to the palladium center. nih.govacs.org

Reductive Elimination : The two organic partners couple, regenerating the palladium(0) catalyst and forming the final product. acs.org

This methodology has been successfully applied to the regioselective and stereoinvertive cross-coupling of N-activated aziridines with aryl- and vinylboronic acids. nih.govacs.org The regioselectivity (attack at the C-2 or C-3 position) can be controlled by the choice of palladium ligand. acs.org For instance, bulky phosphine (B1218219) ligands can direct the catalyst to the less sterically hindered terminal carbon of the aziridine. acs.org

Table 2: Palladium-Catalyzed Ring-Opening Cross-Coupling of Aziridines with Organoboron Reagents This table is interactive. You can sort and filter the data.

| Aziridine Substrate | Coupling Partner | Palladium Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| N-Tosyl-2-phenylaziridine | Phenylboronic acid | Pd/SIPr | β-Arylamine | acs.org |

| N-Nosyl-2-alkylaziridine | Arylboronic acid | Pd/ (1-Np)3P | α-Alkyl-β-phenethylamine | acs.org |

A powerful strategy for the activation of aziridines, including less reactive "non-activated" variants, involves their N-alkylation to form highly strained and reactive aziridinium ions. nih.govresearchgate.netfrontiersin.org This "alkylative aziridine ring-opening" provides an effective route to N-alkylated amine-containing molecules. nih.gov

The process begins with the alkylation of the aziridine nitrogen using a potent electrophile, such as methyl triflate (MeOTf), to generate a stable, isolable aziridinium ion. mdpi.com The triflate counter-anion is an extremely poor nucleophile, which prevents it from immediately opening the newly formed ring. mdpi.com This stable aziridinium ion can then be subjected to reaction with an external nucleophile, such as acetate (B1210297) or azide (B81097), which attacks one of the ring carbons to afford the ring-opened product. nih.govresearchgate.netsemanticscholar.org

The regioselectivity of the nucleophilic attack on the aziridinium ion is dependent on the substituents on the aziridine ring. mdpi.com

For aziridines with simple alkyl substituents, the ring-opening typically proceeds at the less substituted carbon (pathway "a"). mdpi.com

For aziridines bearing vinyl or acyl substituents, which can stabilize an adjacent positive charge, the attack occurs at the more substituted carbon (pathway "b"). mdpi.com

This method has been successfully applied to the synthesis of various alkaloids and other biologically important molecules. researchgate.netfrontiersin.org

Table 3: Alkylative Ring-Opening of Aziridines This table is interactive. You can sort and filter the data.

| Aziridine Substrate Type | Alkylating Agent | Nucleophile | Regioselectivity (Pathway) | Product Type | Ref. |

|---|---|---|---|---|---|

| Aziridine with simple alkyl R group | Methyl triflate | Acetate, Azide, etc. | Attack at less substituted carbon (a) | N-Methyl-β-substituted amine | mdpi.com |

| Aziridine with vinyl or acyl R group | Methyl triflate | Acetate, Azide, etc. | Attack at more substituted carbon (b) | N-Methyl-α-substituted amine | mdpi.com |

| 4-Hydroxybutylaziridine | Triflic Anhydride / MeLi | Organocopper reagent | Regio- and stereoselective C-C formation | 2-Alkylsubstituted piperidine | frontiersin.org |

Transition Metal-Catalyzed Ring Opening for N-functionalization

The strained three-membered ring of aziridines makes them valuable precursors in organic synthesis, particularly for the preparation of β-functionalized alkylamines through ring-opening reactions. mdpi.comacs.org Transition metal catalysis plays a crucial role in activating the otherwise relatively inert C-N bonds of non-activated aziridines, enabling their reaction with a variety of nucleophiles. mdpi.comacs.orgsioc-journal.cn

The regioselectivity of the ring-opening is a key challenge and is highly dependent on the specific substrate and catalyst system employed. mdpi.comacs.org For instance, nickel-catalyzed cross-coupling reactions of N-tosyl aziridines with alkylzinc reagents have been reported. rsc.org These reactions often proceed via an SN2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. acs.orgsioc-journal.cn The choice of ligand on the transition metal catalyst can significantly influence the regiochemical outcome of the reaction. acs.org

In some cases, the ring-opening can be followed by a cascade of reactions, such as intramolecular amidation, to construct more complex heterocyclic scaffolds like 3,4-dihydroisoquinolinones. mdpi.com Furthermore, photoredox catalysis has emerged as a powerful tool to facilitate the coupling of aziridines with challenging partners like aldehydes, providing access to β-amino ketones with high regioselectivity. mdpi.comrsc.org Computational studies, including density functional theory (DFT), have been employed to understand the mechanism of these ring-opening reactions, confirming that processes like electron transfer-mediated ring opening of N-acyl aziridines can occur through a concerted process. mdpi.com

Reactivity with Diverse Nucleophiles (e.g., acetate, azide)

The ring-opening of aziridines can be achieved with a variety of nucleophiles, including acetate and azide, providing a direct route to vicinal amino-functionalized compounds. researchgate.netclockss.org The activation of the aziridine ring is often necessary, especially for non-activated aziridines bearing electron-donating groups on the nitrogen atom. semanticscholar.org This activation can be accomplished by converting the aziridine into a more reactive aziridinium ion through N-alkylation. researchgate.netsemanticscholar.org

Once activated, the aziridinium ion readily reacts with external nucleophiles. For example, using sodium acetate (NaOAc) as the nucleophile results in the formation of N-alkylated β-amino acetates. researchgate.netsemanticscholar.org The regioselectivity of the nucleophilic attack, whether at the α- or β-position of the aziridine ring, is a critical aspect of these reactions. researchgate.net

Similarly, azide nucleophiles, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), can be used to introduce the azido (B1232118) group. clockss.org The reaction of N-activated aziridines with azide nucleophiles leads to the formation of β-azido amines. The choice of the azide source and reaction conditions can influence the regioselectivity of the ring opening. For instance, TMSN₃ can act as both an activator for the ring nitrogen and a source of the azide nucleophile. clockss.org

Rearrangement Reactions

Azomethine Ylide Formation and 1,3-Dipolar Cycloadditions

N-(Ethoxycarbonyl)aziridines can serve as precursors to azomethine ylides, which are reactive 1,3-dipoles. researchgate.net The formation of the azomethine ylide typically involves the thermal or photochemical cleavage of the C-C bond of the aziridine ring. researchgate.net These transient ylides can then participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes, alkynes, and carbonyl compounds, to generate five-membered nitrogen-containing heterocycles. researchgate.netnih.gov

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool in heterocyclic synthesis. nih.gov For instance, the reaction of an azomethine ylide derived from an this compound with a carbonyl compound can lead to the formation of oxazolidine (B1195125) rings. nih.govmdpi.com The stereochemistry of the resulting cycloadduct is often controlled by the stereochemistry of the starting aziridine and the reaction conditions.

In some instances, the aziridine ring can be opened through C-N bond cleavage to generate a zwitterionic 1,3-dipole, which can also participate in formal [3+2] cycloaddition reactions. researchgate.net This dual reactivity, involving both C-C and C-N bond cleavage, highlights the synthetic versatility of the aziridine ring system. researchgate.net

Aza-Quasi-Favorskii Rearrangements

The process begins with a ketone precursor, which forms an enolate that subsequently reacts with an N-electrophilic reagent derived from ketomalonate in a Mannich-type reaction, yielding a β-aminoketone intermediate. chemistryviews.org This intermediate cyclizes to form an anionic four-membered azetidine (B1206935) ring. chemistryviews.org This azetidine then undergoes the key aza-quasi-Favorskii rearrangement, contracting the ring to produce the final, highly substituted three-membered aziridine ring. chemistryviews.org In-depth computational studies have indicated that the mechanism proceeds through an asynchronous, yet concerted, nitrenoid-type rearrangement pathway. okstate.edunih.gov

The versatility of this reaction has been demonstrated in its ability to produce not only a range of highly substituted aziridines in moderate to good yields but also strained (hetero)spirocyclic systems. chemistryviews.orgnih.gov For instance, the reaction has been successfully scaled up to produce gram quantities of spirocyclic aziridines. nih.gov The scope of the reaction is influenced by steric factors; more sterically demanding ketones can lead to lower yields of the desired aziridine product, with direct N-alkylation of the enolate sometimes occurring as a competing side reaction. nih.gov The reaction has also been successfully applied in an intramolecular fashion, leading to the formation of endocyclic aziridines. nih.gov Furthermore, these highly substituted aziridines serve as valuable synthetic intermediates, convertible into other useful N-containing compounds like oxazolines and α-amino acid derivatives. nih.gov

Derivatization and Functional Group Interconversions of the N-(Ethoxycarbonyl) moiety

The N-(ethoxycarbonyl) group on the aziridine ring plays a crucial role in the molecule's reactivity and can be a target for various functional group interconversions, although not always with straightforward outcomes. The stability of this group and the aziridine ring itself must be considered during such transformations.

One of the fundamental transformations attempted on the N-(ethoxycarbonyl) group is its cleavage or deprotection to yield the parent N-H aziridine. However, studies have shown that the removal of the ethoxycarbonyl group can be challenging. academie-sciences.fr For example, treatment of an this compound with sodium hydroxide (B78521) in methanol, a common condition for ester hydrolysis, failed to achieve deprotection and instead resulted in an undesired transesterification of the carbamate (B1207046) function. academie-sciences.fr In other tested cases, only trace amounts of the unprotected aziridine were observed. academie-sciences.fr This highlights the difficulty in selectively cleaving the ethoxycarbonyl group without affecting other parts of the molecule or inducing side reactions.

The following table summarizes the results of deprotection attempts on various N-protected aziridines, illustrating the challenge associated with the ethoxycarbonyl group compared to others like the Fmoc group.

Beyond deprotection, other interconversions of the carboxylate functionality are synthetically relevant. For instance, in systems containing an aziridine-2-carboxylate, the ester group can be converted into other functionalities. The reduction of the ester to a corresponding aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) is a known procedure. nih.gov Another example is the conversion of a methoxycarbonyl group into an acetyl group, which can be accomplished via the formation of a Weinreb amide intermediate. nih.gov

The this compound system can also undergo reactions that involve the aziridine ring itself, influenced by the electronic nature of the N-substituent. In a notable reaction, 2-aryl-N-(ethoxycarbonyl)aziridines react with ethoxycarbonylketenes, generated in situ from diazo esters under microwave heating, to produce ethyl 2-(oxazolin-2-yl)alkanoates. nih.govd-nb.info This transformation is not a direct derivatization of the ethoxycarbonyl group but rather an electrophilic ring expansion of the aziridine. nih.govd-nb.info The proposed mechanism involves the nucleophilic attack of the aziridine nitrogen onto the ketene (B1206846), forming a zwitterionic intermediate. nih.govd-nb.infobeilstein-journals.org Subsequent ring-opening of the aziridinium ion leads to a stabilized benzylic carbocation, which then cyclizes to form the five-membered oxazoline (B21484) ring. nih.govd-nb.infobeilstein-journals.org This reaction proceeds efficiently without the need for catalysts and is applicable to various diazo esters and 2-arylaziridines. nih.govd-nb.info

Compound Names

Applications of N Ethoxycarbonyl Aziridine Derivatives in Advanced Organic Synthesis

Stereocontrolled Synthesis of Nitrogen-Containing Building Blocks

The strategic use of N-(ethoxycarbonyl)aziridine derivatives has enabled significant advancements in the stereocontrolled synthesis of crucial nitrogenous building blocks, which are fundamental components of numerous natural products and pharmaceutical agents.

Enantioselective Preparation of α- and β-Amino Acid Derivatives

The nucleophilic ring-opening of this compound-2-carboxylates serves as a cornerstone strategy for the asymmetric synthesis of both α- and β-amino acid derivatives. clockss.org This approach leverages the inherent reactivity of the aziridine (B145994) ring, where the regioselectivity of the nucleophilic attack dictates the resulting amino acid scaffold.

Typically, heteroatom nucleophiles preferentially attack the C3 position (β-carbon) of the aziridine ring, leading to the formation of α-amino acid precursors. clockss.org Conversely, specific carbon nucleophiles can be directed to attack the C2 position (α-carbon), providing access to β-amino acid derivatives. The stereochemistry of the starting aziridine is effectively transferred to the product, making this a powerful method for generating enantiomerically pure amino acids.

Recent advancements have focused on the development of catalytic enantioselective methods for the synthesis of β-amino acid derivatives. One such method involves the copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. nih.gov By carefully selecting the ligand, the regioselectivity of the hydrocupration can be controlled, enabling the synthesis of a variety of β-amino acid derivatives. nih.gov Another innovative approach utilizes chiral amidine-based catalysts for the asymmetric cyclocondensation of fluoroacetic acid with N-sulfonyl aldimines, yielding α-fluoro-β-lactams that can be subsequently converted to α-fluoro-β-amino acid derivatives. wustl.edu

Table 1: Selected Examples of Enantioselective Synthesis of Amino Acid Derivatives

| Starting Material | Catalyst/Reagent | Product Type | Key Features |

| α,β-Unsaturated Carbonyl Compound | Copper Hydride Complex | β-Amino Acid Derivative | Ligand-controlled reversal of hydrocupration regioselectivity. nih.gov |

| Fluoroacetic Acid and N-Sulfonyl Aldimine | Chiral Amidine-Based Catalyst | α-Fluoro-β-amino Acid Derivative | Asymmetric cyclocondensation to form an α-fluoro-β-lactam intermediate. wustl.edu |

| This compound-2-carboxylate | Various Nucleophiles | α- or β-Amino Acid Derivative | Regioselective ring-opening dictates product outcome. clockss.org |

Chiral Amine and Amino Alcohol Synthesis

Chiral amines and amino alcohols are ubiquitous structural motifs in pharmaceuticals and natural products. This compound derivatives have emerged as valuable chirons for the enantioselective synthesis of these important compounds.

A prominent strategy involves the use of N-(1-phenylethyl)aziridines, where the phenylethyl group acts as a chiral auxiliary. Regioselective reductive ring-opening of these aziridines at the less substituted carbon atom, followed by functional group manipulations, provides access to a range of enantiomerically pure amines and amino alcohols. nih.gov This methodology has been successfully applied to the formal synthesis of bioactive molecules. nih.gov

Furthermore, the asymmetric transfer hydrogenation of α-amido ketones can produce chiral β-amino alcohols with high enantioselectivity. researchgate.net These β-amino alcohols can then be cyclized to form optically active aziridines, which serve as versatile intermediates for further synthetic transformations. researchgate.net

Table 2: Methods for Chiral Amine and Amino Alcohol Synthesis from Aziridine Derivatives

| Aziridine Precursor | Method | Product |

| N-(1-Phenylethyl)aziridine | Regioselective reductive ring-opening | Enantiomerically pure amines and amino alcohols nih.gov |

| Chiral β-Amino Alcohol | Cyclization | Optically active aziridine researchgate.net |

Functionalized Quaternary Allylic Amino Acid Precursors

The synthesis of α-quaternary amino acids presents a significant synthetic challenge due to the steric hindrance around the α-carbon. This compound derivatives have been instrumental in developing methods to access these complex structures, particularly functionalized quaternary allylic amino acid precursors.

One powerful approach involves the palladium-catalyzed allylic alkylation of azalactones with vinyl aziridines. unito.itrsc.org This reaction constructs the quaternary stereocenter with high efficiency. More recently, a cooperative bimetallic catalysis system has been developed for the regio- and stereodivergent asymmetric α-allylation of aldimine esters using racemic allylic alcohols. nih.gov This method allows for the selective formation of either linear or branched products with excellent stereocontrol, providing a versatile route to α-quaternary α-amino acids. nih.gov

Construction of Complex Heterocyclic Systems

The reactivity of the this compound ring has been harnessed for the construction of more complex heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

Oxazoline (B21484) and Dihydropyrrole Synthesis

Oxazolines and dihydropyrroles are important five-membered heterocyclic motifs found in a variety of biologically active compounds. This compound derivatives serve as key precursors for the synthesis of these heterocycles.

A notable method for oxazoline synthesis involves the reaction of alkyl 2-diazo-3-oxoalkanoates with 2-aryl-N-(ethoxycarbonyl)aziridines. nih.govd-nb.info This reaction proceeds via an electrophilic ring expansion of the aziridine, affording functionalized oxazolines in good to excellent yields under microwave irradiation. nih.govd-nb.info

Dihydropyrrole derivatives can be accessed through the [3+2] cycloaddition reaction of azomethine ylides, generated from the thermal or photochemical ring-opening of N-(ethoxycarbonyl)aziridines, with various electron-deficient olefins. clockss.org This cycloaddition strategy provides a convergent and stereocontrolled route to highly substituted dihydropyrroles.

Table 3: Synthesis of Oxazolines and Dihydropyrroles from Aziridine Derivatives

| Target Heterocycle | Synthetic Method | Key Reactants |

| Oxazoline | Electrophilic ring expansion | Alkyl 2-diazo-3-oxoalkanoate, 2-Aryl-N-(ethoxycarbonyl)aziridine nih.govd-nb.info |

| Dihydropyrrole | [3+2] Cycloaddition | This compound, Electron-deficient olefin clockss.org |

Pyrrolidinone Derivatives

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents. This compound derivatives have been utilized in elegant synthetic strategies to construct this important heterocyclic system.

One such strategy involves the transformation of aziridine precursors into pyrrolidin-2-one derivatives. nih.gov For example, the Michael addition of nitromethane (B149229) to an aziridine acrylate, followed by selective reduction of the nitro group and subsequent cyclization, can yield highly functionalized pyrrolidin-2-ones. nih.gov Another innovative approach employs N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions to construct highly functionalized 2-pyrrolidinones in a transition-metal-free manner, demonstrating broad substrate scope and high efficiency. rsc.org

Aziridine-Imine-Containing Chiral Tridentate Ligands

A notable application of activated aziridines is in the synthesis of chiral ligands for asymmetric catalysis. An efficient method has been developed for the direct synthesis of aziridine-containing chiral tridentate ligands from enantiopure aziridines and salicylaldehydes. researchgate.net This process involves a regiospecific cleavage of the more substituted C-N bond of the aziridine ring through an iminium-mediated self-ring opening reaction. researchgate.net This transformation proceeds with complete inversion of configuration, yielding the desired tridentate ligands in high yields (up to 95%). researchgate.net

These resulting ligands, often called "salazins," have demonstrated excellent activity and stereoselectivity when complexed with metal triflates, such as those of zinc, scandium, and yttrium. researchgate.net For instance, zinc trifluoromethanesulfonate-catalyzed asymmetric aldol (B89426) reactions of acetone (B3395972) with aromatic aldehydes, employing these ligands, have shown high levels of stereocontrol. researchgate.net The effectiveness of these ligand-metal complexes is attributed to the formation of a well-defined chiral environment around the metal center, which directs the stereochemical outcome of the reaction. researchgate.netresearchgate.net

β-Lactam Scaffolds

The β-lactam ring is a core structural motif in a vast class of antibiotics. The carbonylation of aziridines presents a powerful and efficient route to synthesize functionalized β-lactams. researchgate.net This transformation involves the insertion of a carbon monoxide molecule into one of the carbon-nitrogen bonds of the aziridine ring, leading to the formation of the four-membered azetidin-2-one (B1220530) (β-lactam) structure. researchgate.netsioc-journal.cn This method is praised for its high efficiency and remarkable regio- and stereoselectivity. researchgate.net Transition metal catalysts, particularly those based on cobalt and palladium, are often employed to facilitate this carbonylative ring expansion. researchgate.netsioc-journal.cn The reaction conditions can be tuned to favor the formation of specific stereoisomers, making it a valuable tool in the synthesis of new β-lactam antibiotics and related compounds. nih.gov

Benzoxazepinones

N-activated aziridines serve as precursors for the synthesis of seven-membered heterocyclic compounds like 4-benzoxazepinones. A reported synthesis involves a co-catalyzed reaction between salicylic (B10762653) aldehydes and aziridines, facilitated by an N-heterocyclic carbene (NHC) and a copper catalyst. rsc.org This method allows for the construction of the benzoxazepinone core with good yields and complete regioselectivity. rsc.org The reaction likely proceeds through the initial ring-opening of the aziridine by the phenolic hydroxyl group of the salicylic aldehyde, followed by an intramolecular cyclization to form the final seven-membered ring.

Pyridine-Oxazolines via Asymmetric Heine Reaction

The Heine reaction, the rearrangement of an N-acylaziridine to an oxazoline, can be rendered asymmetric to produce chiral products. researchgate.net A catalytic asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines has been established using a chiral ytterbium(III)–N,N′-dioxide complex. rsc.orgresearchgate.net This process allows for the desymmetrization of the meso-aziridine, yielding a variety of chiral pyridine-oxazolines in good yields and with significant enantioselectivities. rsc.orgresearchgate.net These pyridine-oxazoline products are valuable as they can serve as chiral ligands in other asymmetric transformations or as Lewis base catalysts. rsc.org

Spiro-Aziridines

Spiro-aziridines, which feature a three-membered nitrogen-containing ring fused to another ring system at a single carbon atom, are valuable synthetic intermediates. acs.org The synthesis of chiral spiro-aziridine oxindoles has been achieved with excellent diastereoselectivity through an aza-Corey–Chaykovsky reaction of isatin-derived N-tert-butanesulfinyl ketimines. acs.org These highly strained spiro-aziridines can undergo further transformations. For example, Lewis acid-catalyzed domino ring-opening and annulation reactions of activated spiro-aziridine oxindoles with heteroarenes provide a facile route to novel spiro-fused polycyclic pyrrolidines. nih.govrsc.orgresearchgate.net This tandem approach demonstrates the utility of spiro-aziridines in rapidly building molecular complexity. nih.govrsc.org

Synthesis of Glycomimetics and Carbohydrate Derivatives

The unique reactivity of the aziridine ring makes it an excellent synthon for the preparation of modified carbohydrates and glycomimetics. The ring-opening of aziridines can be used to introduce amino functionalities with specific stereochemistry, mimicking the structures of amino sugars. A base-promoted intramolecular cyclization of a Ugi-azide adduct has been used for the one-pot synthesis of highly substituted aziridinyl glycoconjugates. researchgate.net This highlights the role of aziridines as versatile precursors in carbohydrate chemistry.

Contributions to Natural Product Synthesis

The synthetic utility of aziridines is prominently showcased in their application to the total synthesis of natural products. researchgate.netnih.gov Aziridines serve as compact and stereochemically defined building blocks that can be elaborated into more complex structures. researchgate.net For instance, the copper-catalyzed asymmetric aziridination of an alkene was a key step in the total synthesis of (+)-agelastatin A. researchgate.net The aziridine moiety is also found within the structures of several biologically active natural products, including mitomycin C, porfiromycin, and azinomycin B. researchgate.netwikipedia.org The controlled ring-opening of chiral aziridines provides a reliable method for installing nitrogen-containing stereocenters, a common feature in many alkaloids and other natural products. nih.gov

Integration into Cascade and Domino Reactions

This compound and its derivatives are highly valuable synthons in advanced organic synthesis, primarily due to the inherent ring strain of the three-membered ring and the electronic influence of the N-ethoxycarbonyl group. researchgate.net This unique combination of properties makes them excellent candidates for cascade and domino reactions, which are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. 20.210.105 These sequential reactions offer significant advantages in terms of efficiency, atom economy, and the rapid construction of complex molecular architectures from simple precursors. 20.210.105researchgate.net The high reactivity of the aziridine ring allows for selective ring-opening, which can initiate a sequence of intramolecular events, leading to the formation of more elaborate heterocyclic systems. researchgate.netresearchgate.net

A prominent strategy involves the ring-opening of the aziridine, which can be followed by cyclization, annulation, or rearrangement steps. researchgate.netresearchgate.net The N-ethoxycarbonyl group, being an electron-withdrawing group, activates the aziridine ring, making it susceptible to nucleophilic attack, which is often the initiating step in these cascades. rhhz.netrsc.org

Electrophilic Ring Expansion Cascades

One of the most elegant applications of N-activated aziridines in cascade reactions is their electrophilic ring expansion. A notable example is the reaction of 2-arylaziridines with alkoxycarbonylketenes, generated in situ from alkyl 2-diazo-3-oxoalkanoates via a Wolff rearrangement. beilstein-journals.org This process proceeds without the need for any catalyst or activator, affording functionalized oxazoline derivatives in good to excellent yields. beilstein-journals.orgbohrium.com

The reaction is initiated by the thermal decomposition of the diazo compound, which loses nitrogen gas to form a carbene. This is followed by a Wolff rearrangement to generate an ethoxycarbonylketene intermediate. The highly electrophilic ketene (B1206846) is then attacked by the nitrogen atom of the aziridine ring, leading to a zwitterionic intermediate. Subsequent ring expansion and cyclization yield the final 2-(oxazolin-2-yl)alkanoate product. beilstein-journals.org This cascade sequence efficiently transforms simple aziridines and diazo esters into more complex heterocyclic structures. beilstein-journals.orgbeilstein-journals.org